molecular formula C24H22ClN5O B15605396 LSP-249 CAS No. 1801253-04-2

LSP-249

Número de catálogo: B15605396
Número CAS: 1801253-04-2
Peso molecular: 431.9 g/mol
Clave InChI: BDLURRLRBKLEDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

LSP-249 is a useful research compound. Its molecular formula is C24H22ClN5O and its molecular weight is 431.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O/c1-14-7-23(26)30-15(2)21(14)13-29-24(31)17-5-6-27-20(11-17)9-16-3-4-22-18(8-16)10-19(25)12-28-22/h3-8,10-12H,9,13H2,1-2H3,(H2,26,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLURRLRBKLEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CC(=NC=C2)CC3=CC4=CC(=CN=C4C=C3)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to LSP-249: A Novel Oral Plasma Kallikrein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP-249, also known as ATN-249, is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of plasma kallikrein. It is currently under development for the prophylactic treatment of hereditary angioedema (HAE), a rare and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and available preclinical and clinical data.

Chemical Structure and Properties

This compound is a synthetic compound with the following chemical identity:

  • IUPAC Name: N-[(6-Amino-2,4-dimethyl-3-pyridinyl)methyl]-2-[(3-chloro-6-quinolinyl)methyl]-4-pyridinecarboxamide

  • CAS Number: 1801253-04-2

  • Molecular Formula: C₂₄H₂₂ClN₅O

  • Molecular Weight: 431.92 g/mol

Chemical Structure:

Chemical Structure of this compound (Image generated based on IUPAC name)

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of plasma kallikrein, a key component of the Kallikrein-Kinin System (KKS). In HAE, dysregulation of the KKS leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling attacks.

By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. This targeted inhibition helps to control the underlying pathology of HAE and prevent the occurrence of angioedema attacks.

Kallikrein_Kinin_System cluster_activation Contact Activation cluster_kallikrein_activation Kallikrein Activation cluster_bradykinin_production Bradykinin Production cluster_inhibition Inhibition cluster_downstream Downstream Effects Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Negative Surface Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Factor XIIa HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Plasma Kallikrein B2 Receptor B2 Receptor Bradykinin->B2 Receptor Activates This compound This compound This compound->Plasma Kallikrein Inhibits Vasodilation &\nIncreased Permeability Vasodilation & Increased Permeability B2 Receptor->Vasodilation &\nIncreased Permeability Leads to Angioedema Angioedema Vasodilation &\nIncreased Permeability->Angioedema Causes

Figure 1: The Kallikrein-Kinin System and the inhibitory action of this compound.

Synthesis

The synthesis of N-[(6-Amino-2,4-dimethyl-3-pyridinyl)methyl]-2-[(3-chloro-6-quinolinyl)methyl]-4-pyridinecarboxamide (this compound) is described in patent WO2016011209A1. While the full, detailed experimental protocol is proprietary, the general synthetic strategy involves the coupling of key intermediates. The synthesis would likely proceed through the formation of an amide bond between a carboxylic acid derivative of the 2-substituted-4-pyridine and an amino-methyl substituted pyridine (B92270). The synthesis of the substituted pyridine and quinoline (B57606) starting materials would involve multi-step sequences common in heterocyclic chemistry. Researchers should refer to the aforementioned patent for more detailed information on the synthetic route and characterization of intermediates and the final product.

Quantitative Data

Preclinical Data
ParameterValue/ResultSource
Potency
EC₅₀ (in cell-based assay)< 100 nM[1][2]
Plasma Kallikrein Inhibition vs. C1-INH~10-fold greater[3][4]
Selectivity
Selectivity vs. other serine proteases>2000-fold[4][5]
Pharmacokinetics (in monkeys)
24-hour exposure at 15 mg/kg (single oral dose)30-fold greater than EC₅₀[3]
Cmax exposure at 100 mg/kg/day (repeat doses)>600-fold higher than EC₉₀ at day 28[6]
24-hour exposure at 100 mg/kg/day (repeat doses)20-fold higher than EC₉₀ at day 28[6]
Safety
No-Observed-Adverse-Effect-Level (NOAEL) in monkeys100 mg/kg/day[6]
Phase 1 Clinical Trial Data (in healthy volunteers)
ParameterResultSource
Dose Range Studied Single ascending doses from 50 mg to 800 mg[2][7][8]
Safety and Tolerability Generally safe and well-tolerated at all doses.[2][7][8]
Most Common Adverse Events Headaches, upper respiratory tract infections, lightheadedness (all mild and not deemed treatment-related).[7]
Pharmacokinetics Dose-dependent pharmacokinetics; high plasma levels achieved.[7][8]
Food Effect No significant impact of food on absorption and exposure.[7]

Experimental Protocols

In Vitro Plasma Kallikrein Inhibition Assay (General Protocol)

This assay is used to determine the potency of this compound in inhibiting purified plasma kallikrein.

Materials:

  • Purified human plasma kallikrein

  • Fluorogenic or chromogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC or H-D-Pro-Phe-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • This compound (test compound)

  • 96-well microplate (black for fluorescent, clear for colorimetric)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add a solution of purified plasma kallikrein to each well.

  • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA) kinetically for a set period (e.g., 15-30 minutes) at 37°C.

  • Calculate the reaction rate for each inhibitor concentration.

  • Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC₅₀ value using a suitable curve-fitting model.

High-Molecular-Weight Kininogen (HMWK) Cleavage Assay (General Protocol)

This assay assesses the ability of this compound to prevent the cleavage of the natural substrate, HMWK, in a more physiologically relevant plasma environment.

Materials:

  • Human plasma (normal or from HAE patients)

  • Contact system activator (e.g., dextran (B179266) sulfate, kaolin)

  • This compound (test compound)

  • Antibodies specific for intact HMWK and cleaved HMWK

  • SDS-PAGE and Western blotting reagents or ELISA kit for cleaved HMWK

Procedure:

  • Prepare serial dilutions of this compound.

  • In microcentrifuge tubes, pre-incubate human plasma with the diluted this compound or vehicle control for a set time (e.g., 15 minutes) at 37°C.

  • Initiate contact activation by adding the activator (e.g., dextran sulfate).

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a sample buffer for Western blot or by dilution for ELISA.

  • Analyze the samples by Western blot to visualize intact and cleaved HMWK bands or by ELISA to quantify the levels of cleaved HMWK.

  • Determine the concentration-dependent inhibition of HMWK cleavage by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Plate_Setup Add this compound dilutions and enzyme to 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare plasma kallikrein solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare substrate solution Reaction_Initiation Add substrate to initiate reaction Substrate_Prep->Reaction_Initiation Pre_incubation Pre-incubate to allow inhibitor binding Plate_Setup->Pre_incubation Pre_incubation->Reaction_Initiation Data_Acquisition Measure signal change kinetically Reaction_Initiation->Data_Acquisition Rate_Calculation Calculate reaction rates Data_Acquisition->Rate_Calculation IC50_Determination Determine IC50 value Rate_Calculation->IC50_Determination

Figure 2: General experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a promising oral plasma kallikrein inhibitor with a favorable preclinical and early clinical profile for the prophylactic treatment of hereditary angioedema. Its high potency, selectivity, and oral bioavailability address a significant unmet need for patients. Further clinical development will be crucial to fully elucidate its efficacy and long-term safety in the target patient population. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of HAE and other kallikrein-mediated diseases.

References

The Synthetic Cannabinoid LSP-249 (JWH-249): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSP-249, more commonly known as JWH-249, is a synthetic cannabinoid belonging to the phenylacetylindole family. It acts as a potent agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2), exhibiting a slight selectivity for the CB1 receptor. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of JWH-249. Detailed experimental protocols for its synthesis, characterization, and pharmacological evaluation are presented, along with a summary of its known signaling pathways.

Chemical and Physical Properties

JWH-249 is characterized by a 1-pentyl-1H-indol-3-yl moiety connected to a 2-bromophenylacetyl group. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one[1]
Synonyms JWH-249, 1-pentyl-3-(2-bromophenylacetyl)indole
Molecular Formula C₂₁H₂₂BrNO[1]
Molecular Weight 384.3 g/mol [1]
Appearance Crystalline solid[1]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 1 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years[1]

Pharmacological Properties

JWH-249 is a potent cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Its primary mechanism of action involves binding to these receptors and initiating downstream signaling cascades.

ParameterValueReference
CB1 Receptor Affinity (Ki) 8.4 nM[1]
CB2 Receptor Affinity (Ki) 20 nM[1]
Receptor Selectivity ~2.4-fold for CB1 over CB2

Signaling Pathways

As a cannabinoid receptor agonist, JWH-249 modulates intracellular signaling through G-protein coupled receptors. The activation of CB1 and CB2 receptors by JWH-249 primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the Gβγ subunit can directly interact with and modulate the activity of ion channels. Activation of cannabinoid receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2).[2][3][4][5][6][7][8][9]

Cannabinoid Receptor Signaling Pathway CB_receptor CB1/CB2 Receptor G_protein Gi/o Protein CB_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK (ERK1/2) G_protein->MAPK activates cAMP cAMP AC->cAMP JWH249 JWH-249 JWH249->CB_receptor PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release, immune response) PKA->Cellular_Response MAPK->Cellular_Response

Caption: General signaling pathway of JWH-249 via cannabinoid receptors.

Experimental Protocols

Synthesis of 1-pentyl-3-(2-bromophenylacetyl)indole

The synthesis of JWH-249 can be achieved through a Friedel-Crafts acylation of 1-pentylindole with 2-bromophenylacetyl chloride. The general procedure is adapted from the synthesis of related phenylacetylindoles.[10][11]

Synthesis of JWH-249 reagent1 1-Pentylindole reaction Friedel-Crafts Acylation reagent1->reaction reagent2 2-Bromophenylacetyl chloride reagent2->reaction catalyst AlCl3 (Lewis Acid) catalyst->reaction solvent Dichloromethane (B109758) (DCM) solvent->reaction workup Aqueous Workup & Purification reaction->workup product JWH-249 workup->product

Caption: Workflow for the synthesis of JWH-249.

Materials and Reagents:

  • 1-Pentylindole

  • 2-Bromophenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a solution of 1-pentylindole in anhydrous DCM at 0°C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.

  • Stir the mixture for 15 minutes at 0°C.

  • Add a solution of 2-bromophenylacetyl chloride in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure JWH-249.

Characterization of JWH-249

The identity and purity of the synthesized JWH-249 should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cannabinoid Receptor Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (Ki) of JWH-249 for CB1 and CB2 receptors. This protocol is a general guideline and may require optimization.[12][13][14][15][16]

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (expressing CB1 or CB2) incubation Incubate Membranes with Radioligand & JWH-249 prep_membranes->incubation prep_ligands Prepare Serial Dilutions of JWH-249 & Radioligand prep_ligands->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 & Ki determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • JWH-249

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Radioligand and varying concentrations of JWH-249.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the JWH-249 concentration.

    • Determine the IC₅₀ value (the concentration of JWH-249 that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

JWH-249 is a valuable research tool for studying the endocannabinoid system. Its potent agonism at both CB1 and CB2 receptors allows for the investigation of the physiological and pathological roles of these receptors. The information and protocols provided in this guide are intended to facilitate further research into the properties and potential applications of this synthetic cannabinoid. Researchers should be aware of the legal status of JWH-249 in their respective jurisdictions as it is a controlled substance in many countries.

References

No Publicly Available Data for LSP-249 In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and drug development databases has yielded no specific information on a compound designated as LSP-249. This prevents the creation of an in-depth technical guide as requested, due to the absence of quantitative data, experimental protocols, and established signaling pathways associated with this particular molecule.

The identifier "this compound" may represent an internal code for a compound in the early stages of preclinical development, which has not yet been disclosed in publications or public forums. It is also possible that the identifier is a typographical error.

General information on preclinical studies indicates a structured approach to evaluating new chemical entities. This process typically involves a series of in vitro and in vivo experiments to determine the compound's pharmacological, pharmacokinetic, and toxicological properties before it can be considered for human clinical trials.

Typical In Vitro Studies in Drug Discovery:

  • Biochemical Assays: To determine the direct interaction of the compound with its molecular target (e.g., enzyme inhibition assays, receptor binding assays).

  • Cell-Based Assays: To evaluate the compound's effect on cellular functions (e.g., cell viability, proliferation, signaling pathway modulation, reporter gene assays).

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Assays: To predict the compound's behavior in a living organism (e.g., metabolic stability in liver microsomes, plasma protein binding, cell permeability assays).

Typical In Vivo Studies in Drug Discovery:

  • Pharmacokinetic (PK) Studies: To characterize the time course of a drug's absorption, distribution, metabolism, and excretion in animal models. This helps in determining dosing regimens.

  • Pharmacodynamic (PD) Studies: To investigate the relationship between drug concentration at the site of action and the resulting pharmacological effect.

  • Efficacy Studies: To assess the therapeutic benefit of the compound in relevant animal models of disease.

  • Toxicology Studies: To identify potential adverse effects and establish a safety profile of the drug candidate.

Illustrative Workflow for Preclinical Drug Development

The following diagram illustrates a generalized workflow for the preclinical evaluation of a new drug candidate.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_final Regulatory Submission Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Lead_Opt Lead Optimization HTS->Lead_Opt Hit Identification In_Vitro_Tox In Vitro Toxicology Lead_Opt->In_Vitro_Tox PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Candidate Selection Efficacy Efficacy Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for preclinical drug development.

Without specific data for this compound, this guide can only serve as a general overview of the preclinical drug development process. For detailed information on this compound, it would be necessary to consult internal documentation from the sponsoring organization or await public disclosure of the research.

In-Depth Technical Guide: LSP-249, a Novel Oral Plasma Kallikrein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP-249 (also known as ATN-249) is a potent and selective, orally administered small molecule inhibitor of plasma kallikrein. It has been developed as a prophylactic treatment for Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and key preclinical experimental data.

Core Compound Details

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Weight 431.92 g/mol
Chemical Formula C₂₄H₂₂ClN₅O
Synonyms ATN-249
Mechanism of Action Plasma Kallikrein Inhibitor
Therapeutic Area Hereditary Angioedema (HAE)

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting plasma kallikrein, a key enzyme in the kallikrein-kinin system. In HAE, dysregulation of this pathway leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in angioedema attacks. By binding to and inhibiting plasma kallikrein, this compound effectively blocks the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby preventing the cascade of events that lead to swelling.

Signaling Pathway Diagram

Kallikrein_Kinin_System cluster_initiation Contact Activation cluster_amplification Kallikrein-Kinin System cluster_inhibition Inhibition cluster_outcome Pathophysiological Outcome Factor_XII Factor XII Activated_Factor_XII Activated Factor XII (FXIIa) Factor_XII->Activated_Factor_XII Contact with negatively charged surfaces Plasma_Kallikrein Plasma Kallikrein Activated_Factor_XII->Plasma_Kallikrein cleaves Prekallikrein Prekallikrein Bradykinin Bradykinin Plasma_Kallikrein->Bradykinin cleaves HMWK High-Molecular-Weight Kininogen (HMWK) Vascular_Permeability Increased Vascular Permeability Bradykinin->Vascular_Permeability acts on B2 receptors This compound This compound This compound->Plasma_Kallikrein Inhibits Angioedema Angioedema Vascular_Permeability->Angioedema

Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.

Preclinical Data

Preclinical studies have demonstrated the potency and selectivity of this compound as a plasma kallikrein inhibitor. Key quantitative data from these studies are presented below.

ParameterValueAssay Type
EC₅₀ < 100 nMCell-based Kallikrein Inhibition
IC₅₀ 2.7 nMBiochemical Inhibition Assay
IC₉₀ 16.2 nMBiochemical Inhibition Assay
EC₅₀ 8.2 nMContact Activation Assay
EC₉₀ 61.6 nMContact Activation Assay
Selectivity >2,000-fold vs. other serine proteasesBiochemical Inhibition Assays

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize plasma kallikrein inhibitors like this compound.

Plasma Kallikrein Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory activity of this compound on purified plasma kallikrein.

Objective: To determine the IC₅₀ value of this compound against purified human plasma kallikrein.

Materials:

  • This compound

  • Purified human plasma kallikrein

  • Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in Assay Buffer.

  • Add a fixed volume of the this compound dilutions or vehicle control to the wells of a 96-well plate.

  • Add a working solution of human plasma kallikrein to each well and gently mix.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm kinetically for 15-30 minutes at 37°C in a microplate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a suitable dose-response curve.

Contact Activation Assay (ex vivo)

This assay assesses the ability of this compound to inhibit the activation of the kallikrein-kinin system in human plasma.

Objective: To determine the EC₅₀ value of this compound in preventing contact activation-mediated cleavage of HMWK in plasma.

Materials:

  • This compound

  • Freshly collected human plasma (citrated)

  • Contact activator (e.g., dextran (B179266) sulfate)

  • Reagents for detecting cleaved HMWK (e.g., ELISA kit or Western blot antibodies)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in a suitable buffer.

  • In microcentrifuge tubes or a 96-well plate, pre-incubate human plasma with the this compound dilutions or vehicle control for 15 minutes at 37°C.

  • Induce contact activation by adding the contact activator to the plasma samples.

  • Incubate the samples at 37°C for a defined period (e.g., 30 minutes) to allow for HMWK cleavage.

  • Stop the reaction by adding a suitable buffer or by placing the samples on ice.

  • Quantify the amount of cleaved HMWK in each sample using an ELISA or Western blot.

  • Calculate the percentage of inhibition of HMWK cleavage for each this compound concentration relative to the vehicle control.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response model.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_exvivo Ex Vivo Contact Activation Assay B_Start Prepare this compound dilutions B_Incubate Incubate this compound with purified Plasma Kallikrein B_Start->B_Incubate B_React Add chromogenic substrate B_Incubate->B_React B_Measure Measure absorbance (405 nm) B_React->B_Measure B_Analyze Calculate IC50 B_Measure->B_Analyze E_Start Prepare this compound dilutions E_Incubate Incubate this compound with human plasma E_Start->E_Incubate E_Activate Induce contact activation (e.g., dextran sulfate) E_Incubate->E_Activate E_Stop Stop reaction E_Activate->E_Stop E_Measure Quantify cleaved HMWK (ELISA or Western Blot) E_Stop->E_Measure E_Analyze Calculate EC50 E_Measure->E_Analyze

Caption: Workflow for in vitro and ex vivo characterization of this compound.

Conclusion

This compound is a promising oral therapeutic candidate for the prophylactic treatment of Hereditary Angioedema. Its high potency and selectivity for plasma kallikrein, demonstrated through robust preclinical in vitro and ex vivo assays, support its mechanism of action in mitigating the overproduction of bradykinin. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for HAE and related conditions involving the kallikrein-kinin system.

LSP-249 safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the safety and toxicity profile of a compound designated "LSP-249" have yielded no specific results. The search results consistently refer to "OECD TG 249," which is a technical guideline for an in vitro fish cell line acute toxicity assay, rather than a specific chemical entity.

This suggests that "this compound" may be an internal project code, a misnomer, or a compound not yet described in publicly available scientific literature, regulatory filings, or patent databases. Without publicly accessible data, a comprehensive technical guide on its safety and toxicity profile cannot be generated at this time.

The information retrieved exclusively pertains to the OECD Test Guideline 249 . This guideline details the use of the RTgill-W1 cell line from rainbow trout to assess the acute aquatic toxicity of chemicals as an alternative to live animal testing.[1][2][3][4][5] Key aspects of this testing method are summarized below.

OECD Test Guideline 249: Fish Cell Line Acute Toxicity (RTgill-W1 Assay)

The OECD TG 249 provides a standardized protocol for determining the acute toxicity of chemicals to fish using a cell-based method.[3][4]

Experimental Protocol: RTgill-W1 Assay

The fundamental workflow for the OECD TG 249 assay is as follows:

cluster_prep Cell Culture Preparation cluster_exposure Chemical Exposure cluster_viability Viability Assessment cluster_analysis Data Analysis node_seed Seed RTgill-W1 cells in 24-well plates node_culture Culture to confluent monolayers in L-15/ex medium node_seed->node_culture node_expose Expose cell monolayers to test chemical for 24h node_culture->node_expose node_prepare_test Prepare serial dilutions of test chemical node_prepare_test->node_expose node_add_dyes Add fluorescent dyes: - Resazurin - CFDA-AM - Neutral Red node_expose->node_add_dyes node_measure Measure fluorescence to determine cell viability node_add_dyes->node_measure node_curve Generate concentration- response curves node_measure->node_curve node_ec50 Calculate EC50 values node_curve->node_ec50

Figure 1. Experimental workflow for the OECD TG 249 RTgill-W1 assay.

Methodology:

  • Cell Seeding and Culture: The RTgill-W1 cell line, derived from the gill epithelium of the rainbow trout (Oncorhynchus mykiss), is cultured in 24-well plates until a confluent monolayer is formed. The culture medium is a protein-free formulation, L-15/ex.[3][5]

  • Chemical Exposure: Confluent cell monolayers are exposed to a range of concentrations of the test chemical for a duration of 24 hours.[4][5]

  • Viability Assessment: Following exposure, cell viability is determined using a panel of three fluorescent indicator dyes that assess different cellular functions:

    • Resazurin: Measures metabolic activity.

    • 5-carboxyfluorescein diacetate acetoxy methyl ester (CFDA-AM): Assesses cell membrane integrity.

    • Neutral Red: Evaluates lysosomal membrane integrity.[3][4]

  • Data Analysis: The fluorescence data is used to generate concentration-response curves, from which the half-maximal effective concentration (EC50) is calculated. The EC50 value represents the concentration of the chemical that causes a 50% reduction in cell viability.[4]

This in vitro assay provides a predictive measure of acute fish toxicity and is utilized for chemical screening, hazard ranking, and as part of integrated testing strategies to reduce the reliance on live animal tests.[3][4][5]

To proceed with a safety and toxicity assessment for a specific compound, please verify the correct identifier or provide an alternative designation.

References

Preliminary Research on LSP-249: Information Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for "LSP-249" have not yielded any publicly available information corresponding to a drug, therapeutic agent, or biological molecule. The search results did not contain any relevant scientific literature, clinical trial data, or whitepapers that would allow for the creation of an in-depth technical guide as requested.

The term "this compound" appeared in contexts unrelated to pharmaceutical research, including financial services and product codes for consumer goods. This suggests that "this compound" may be an internal project code not yet in the public domain, a misnomer, or a highly specialized compound with limited to no public documentation.

Without any foundational data on its mechanism of action, experimental protocols, or associated signaling pathways, it is not possible to fulfill the request for a technical guide, including data tables and Graphviz diagrams.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to verify the nomenclature and consult internal or proprietary databases that may contain information on this entity. Should "this compound" be an alternative name for a known compound, providing that name would be necessary to proceed with a detailed technical summary.

Methodological & Application

No Publicly Available Data for LSP-249 Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for publicly available information regarding "LSP-249" has yielded no specific results for a drug or research compound with this identifier. Consequently, detailed application notes, protocols, and dosage guidelines could not be generated as requested.

Initial searches for "this compound dosage and administration guidelines," "this compound preclinical studies," "this compound clinical trials," and "this compound mechanism of action" did not return any relevant documents or data. The search results were populated with information on unrelated clinical trials for other substances, financial service terms, and general clinical trial information.

This lack of information suggests that "this compound" may be an internal project code, a very early-stage compound with no public disclosures, or a misidentified designation. Without any foundational data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Double-check the accuracy of "this compound" to ensure it is the correct and complete designation.

  • Consult internal documentation: If this is an internal project, refer to internal databases, reports, and subject matter experts.

  • Contact the originating institution: If the identifier was found in a publication or presentation, reaching out to the authors or their institution may provide further clarification.

Until "this compound" is publicly disclosed and characterized in scientific literature or clinical trial databases, providing the requested detailed information is not feasible.

Application Notes and Protocols for Targeted Protein Degradation using TPD-XYZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, degraders physically remove the protein, offering a powerful strategy to tackle targets previously considered "undruggable".[2][3] This document provides detailed application notes and protocols for the use of TPD-XYZ, a novel bifunctional degrader, in targeted protein degradation assays. TPD-XYZ is designed to induce the degradation of a specific Protein of Interest (POI) by hijacking the ubiquitin-proteasome system (UPS).

Mechanism of Action

TPD-XYZ is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase. This binding event forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

TPD_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-TPD-XYZ-E3 Ligase Ternary Complex POI->Ternary_Complex binds TPD_XYZ TPD-XYZ TPD_XYZ->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI polyubiquitinates Ub Ubiquitin Ub->Ternary_Complex transfers to POI Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: Mechanism of action of TPD-XYZ.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for TPD-XYZ in inducing the degradation of POI in cellular assays.

Table 1: In Vitro Degradation Profile of TPD-XYZ

ParameterValueCell Line
DC5050 nMHEK293
Dmax>95%HEK293
Time to Dmax18 hoursHEK293
  • DC50: The concentration of TPD-XYZ required to degrade 50% of the POI.

  • Dmax: The maximum percentage of POI degradation achieved with TPD-XYZ.

Table 2: Selectivity Profile of TPD-XYZ

ProteinDegradation (%) at 1 µM TPD-XYZ
Protein of Interest (POI)>95%
Structurally Related Protein 1<10%
Structurally Related Protein 2<5%
Off-Target Protein 1Not Detected

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for POI Degradation

This protocol is for the qualitative and semi-quantitative assessment of POI degradation following treatment with TPD-XYZ.

Materials:

  • Cell culture medium and supplements

  • TPD-XYZ compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow:

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. Treatment with TPD-XYZ A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation E->F G 7. Detection & Imaging F->G H 8. Data Analysis G->H

Caption: Western Blotting Experimental Workflow.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of TPD-XYZ or DMSO as a vehicle control for the desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Imaging:

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and image the blot using a suitable imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control.

Protocol 2: In-Cell Western™ for High-Throughput Quantification

This protocol allows for a more quantitative and higher-throughput assessment of POI degradation.

Materials:

  • 96-well or 384-well clear-bottom black plates

  • TPD-XYZ compound

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Primary antibody against POI

  • CellTag™ 700 Stain

  • IRDye® conjugated secondary antibody

  • Fluorescent plate reader (e.g., LI-COR Odyssey®)

Workflow:

In_Cell_Western_Workflow A 1. Seed & Treat Cells in Plate B 2. Fix & Permeabilize Cells A->B C 3. Block Non-specific Binding B->C D 4. Primary Antibody Incubation C->D E 5. Secondary Antibody & Cell Stain D->E F 6. Plate Scanning & Analysis E->F

Caption: In-Cell Western™ Experimental Workflow.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate.

    • Treat cells with a serial dilution of TPD-XYZ or DMSO for the desired time.

  • Fixation and Permeabilization:

    • Remove the treatment media and wash with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Blocking:

    • Wash the wells with PBS.

    • Add blocking buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the POI in blocking buffer.

    • Add the diluted primary antibody to the wells and incubate overnight at 4°C.

  • Secondary Antibody and Cell Staining:

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Dilute the IRDye® conjugated secondary antibody and CellTag™ 700 Stain in blocking buffer.

    • Add the antibody and stain solution to the wells and incubate for 1 hour at room temperature, protected from light.

  • Scanning and Analysis:

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Scan the plate using a fluorescent plate reader.

    • Normalize the signal from the POI antibody to the CellTag™ 700 Stain signal to account for cell number variations.

Signaling Pathway Perturbation

TPD-XYZ-mediated degradation of the POI is expected to impact downstream signaling pathways. The specific effects will depend on the function of the POI. For instance, if the POI is a kinase, its degradation would lead to the dephosphorylation of its substrates.

Signaling_Pathway cluster_pathway Cellular Signaling Upstream_Signal Upstream Signal POI_Kinase POI (Kinase) Upstream_Signal->POI_Kinase activates Substrate Substrate POI_Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Effect Downstream Cellular Effect Phospho_Substrate->Downstream_Effect triggers TPD_XYZ TPD-XYZ TPD_XYZ->POI_Kinase induces degradation Degradation Degradation

Caption: Impact of TPD-XYZ on a hypothetical signaling pathway.

Troubleshooting

IssuePossible CauseSolution
No POI Degradation TPD-XYZ is not cell-permeable.Perform a cell permeability assay.
The cell line does not express the target E3 ligase.Confirm E3 ligase expression by Western blot or qPCR.
The POI has a very long half-life.Increase the treatment duration.
High Background in Western Blot Insufficient blocking.Increase blocking time or try a different blocking agent.
Secondary antibody is non-specific.Use a more specific secondary antibody or titrate the concentration.
High Variability in In-Cell Western™ Uneven cell seeding.Ensure a single-cell suspension and proper seeding technique.
Inconsistent washing steps.Automate washing steps if possible, or be meticulous with manual washing.

For further technical support, please contact our scientific support team.

References

Probing the Kallikrein-Kinin System: Application Notes for the Selective Plasma Kallikrein Inhibitor LSP-249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP-249 is a potent and selective small molecule inhibitor of plasma kallikrein, a serine protease that plays a critical role in the inflammatory response and the regulation of blood pressure. As a key enzyme in the kallikrein-kinin system (KKS), plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce the potent vasodilator and pro-inflammatory peptide, bradykinin (B550075). Dysregulation of the KKS is implicated in various pathological conditions, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. This compound, also known as ATN-249, serves as a valuable chemical probe for investigating the physiological and pathological roles of plasma kallikrein and for the development of novel therapeutics targeting this enzyme.[1] This document provides detailed application notes and protocols for the utilization of this compound as a chemical probe.

Quantitative Data Summary

The inhibitory potency of this compound against plasma kallikrein has been determined in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

ParameterValueAssay TypeReference
IC50 2.7 nMBiochemical Inhibition Assay[1]
EC50 < 100 nMCell-Based Assay[2]

Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of plasma kallikrein, thereby blocking the production of bradykinin. The simplified signaling pathway is illustrated below.

Kallikrein_Kinin_System cluster_activation Contact Activation cluster_kallikrein_activation Kallikrein Activation cluster_bradykinin_production Bradykinin Production cluster_downstream_effects Downstream Effects Factor_XII Factor XII Activated_Factor_XII Activated Factor XII (FXIIa) Factor_XII->Activated_Factor_XII Negative Surface Contact Prekallikrein Prekallikrein Plasma_Kallikrein Plasma Kallikrein Prekallikrein->Plasma_Kallikrein FXIIa HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Plasma Kallikrein B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binding Vascular_Permeability Increased Vascular Permeability & Edema B2_Receptor->Vascular_Permeability Activation This compound This compound This compound->Plasma_Kallikrein Inhibition

Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and reagents.

In Vitro Plasma Kallikrein Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified plasma kallikrein using a chromogenic substrate.

Principle: Plasma kallikrein cleaves the chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The presence of this compound will reduce the rate of pNA release in a dose-dependent manner.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (Assay Buffer with the same final concentration of DMSO).

  • In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.

  • Add 60 µL of a pre-diluted plasma kallikrein solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the this compound concentration to calculate the IC50 value.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare this compound serial dilutions and vehicle control D Add this compound/vehicle to 96-well plate A->D B Prepare plasma kallikrein working solution E Add plasma kallikrein and pre-incubate at 37°C B->E C Prepare chromogenic substrate solution F Initiate reaction with substrate C->F D->E E->F G Measure absorbance at 405 nm (kinetic) F->G H Calculate initial reaction velocities G->H I Determine percent inhibition H->I J Plot dose-response curve and calculate IC50 I->J

Caption: Workflow for the in vitro plasma kallikrein enzymatic assay.

Bradykinin Release Assay in Human Plasma

This assay measures the ability of this compound to inhibit the generation of bradykinin in a more physiologically relevant environment of human plasma.

Principle: The contact activation system in plasma is triggered, leading to the activation of endogenous plasma kallikrein and subsequent cleavage of HMWK to release bradykinin. The amount of bradykinin produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.

Materials:

  • Human plasma (citrated)

  • This compound

  • Contact activator (e.g., dextran (B179266) sulfate (B86663) or kaolin)

  • Bradykinin ELISA kit or access to LC-MS/MS

  • Stop solution (e.g., containing a cocktail of protease inhibitors)

  • Microcentrifuge tubes

Protocol:

  • Prepare serial dilutions of this compound in a suitable buffer.

  • In microcentrifuge tubes, pre-incubate 90 µL of human plasma with 5 µL of the this compound dilutions or vehicle control for 15 minutes at 37°C.

  • Initiate the contact activation by adding 5 µL of the contact activator solution.

  • Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for bradykinin generation.

  • Stop the reaction by adding a stop solution and placing the tubes on ice.

  • Process the plasma samples according to the instructions of the bradykinin ELISA kit or prepare for LC-MS/MS analysis.

  • Quantify the concentration of bradykinin in each sample.

  • Calculate the percent inhibition of bradykinin release for each this compound concentration and determine the EC50 value.

Selectivity Profiling Against Related Serine Proteases

To validate this compound as a selective chemical probe, its inhibitory activity should be assessed against a panel of related serine proteases.

Principle: The enzymatic activity of other serine proteases (e.g., plasmin, thrombin, Factor Xa) is measured in the presence of this compound using specific chromogenic or fluorogenic substrates for each enzyme.

Materials:

  • This compound

  • Panel of serine proteases (e.g., plasmin, thrombin, Factor Xa, trypsin)

  • Specific chromogenic or fluorogenic substrates for each protease

  • Appropriate assay buffers for each enzyme

  • 96-well microplate

  • Microplate reader

Protocol:

  • Follow the general procedure outlined in the In Vitro Plasma Kallikrein Enzymatic Activity Assay (Protocol 1).

  • For each protease, use its recommended assay buffer and specific substrate.

  • Determine the IC50 value of this compound for each protease.

  • Compare the IC50 values to determine the selectivity of this compound for plasma kallikrein. A significantly higher IC50 value for other proteases indicates selectivity.

Conclusion

This compound is a highly potent and selective inhibitor of plasma kallikrein, making it an invaluable tool for researchers studying the kallikrein-kinin system. The provided protocols offer a framework for utilizing this compound to investigate the role of plasma kallikrein in various biological processes and to aid in the discovery and development of novel therapeutics for conditions such as hereditary angioedema. As with any chemical probe, careful experimental design and appropriate controls are essential for generating robust and reliable data.

References

Application Notes and Protocols for LSP-249

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSP-249 is a potent and selective small molecule inhibitor of plasma kallikrein.[1][2][3][4][5] Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS) by cleaving high-molecular-weight kininogen (HK) to produce the pro-inflammatory peptide bradykinin (B550075).[1][2][3][5][6] Dysregulation of the KKS is implicated in a variety of pathological conditions, most notably hereditary angioedema (HAE), where excessive bradykinin production leads to recurrent episodes of severe swelling. By inhibiting plasma kallikrein, this compound effectively reduces the generation of bradykinin, offering a promising therapeutic strategy for the management of HAE and other bradykinin-mediated disorders.

These application notes provide detailed guidelines for the proper handling, storage, and laboratory use of this compound, along with comprehensive protocols for key in vitro and cell-based assays to evaluate its inhibitory activity and functional effects.

Physicochemical and Handling Information

Compound Properties
PropertyValue
IUPAC Name Not publicly available
CAS Number 1801253-04-2[7]
Molecular Formula C₂₄H₂₂ClN₅O[7][8]
Molecular Weight 431.92 g/mol
Appearance Solid[7]
Purity Typically ≥99%
Solubility Soluble in DMSO[9]
Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity. The following storage conditions are recommended based on supplier data sheets:

FormStorage TemperatureShelf Life
Solid (Powder) -20°CUp to 3 years[9]
Stock Solution (in DMSO) -80°CUp to 1 year[9]
-20°CUp to 1 month[3]

Note: For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution should be used within 6 months to a year for optimal performance.[3][9]

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handling: this compound is for research use only and not for human consumption.[1][2][3][9] Handle the compound in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of plasma kallikrein. This inhibition prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin. Bradykinin, a potent vasodilator and inflammatory mediator, acts on bradykinin B2 receptors (B2R), which are G-protein coupled receptors (GPCRs). Activation of B2R initiates a signaling cascade that leads to increased vascular permeability, vasodilation, and pain, the hallmark symptoms of angioedema.

LSP_249_Pathway PK Prekallikrein PKa Plasma Kallikrein (PKa) PK->PKa Activation HK High-Molecular-Weight Kininogen (HK) BK Bradykinin HK->BK Cleavage B2R Bradykinin B2 Receptor (B2R) BK->B2R Binds to PLC Phospholipase C (PLC) B2R->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca Ca²⁺ Release ER->Ca Induces Effects Vascular Permeability, Vasodilation, Pain Ca->Effects LSP249 This compound LSP249->PKa Inhibits

Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.

Experimental Protocols

The following protocols describe standard assays to characterize the inhibitory activity of this compound.

In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human plasma kallikrein.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • This compound

  • DMSO

  • 96-well microplate

  • Microplate reader

a_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lsp Prepare serial dilutions of this compound in DMSO add_lsp Add this compound dilutions to 96-well plate prep_lsp->add_lsp prep_enzyme Dilute Plasma Kallikrein in Assay Buffer add_enzyme Add diluted enzyme to each well prep_enzyme->add_enzyme prep_substrate Prepare substrate solution in Assay Buffer add_substrate Initiate reaction with substrate addition prep_substrate->add_substrate add_lsp->add_enzyme incubate Pre-incubate at 37°C for 15 minutes add_enzyme->incubate incubate->add_substrate read_plate Measure absorbance at 405 nm kinetically at 37°C add_substrate->read_plate calc_inhibition Calculate % inhibition relative to control read_plate->calc_inhibition calc_ic50 Determine IC₅₀ value using dose-response curve calc_inhibition->calc_ic50

Caption: Workflow for the in vitro plasma kallikrein inhibition assay.

Procedure:

  • Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination.

  • In a 96-well plate, add 2 µL of each this compound dilution. Include wells with DMSO only as a no-inhibition control.

  • Add 88 µL of pre-warmed Assay Buffer containing purified human plasma kallikrein to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode at 37°C.

  • Calculate the reaction rates (V) from the linear portion of the kinetic curves.

  • Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Ex Vivo High-Molecular-Weight Kininogen (HK) Cleavage Assay

This assay measures the ability of this compound to inhibit plasma kallikrein activity in a more physiologically relevant matrix, human plasma.

Materials:

  • Human plasma (citrated)

  • This compound

  • Contact activator (e.g., dextran (B179266) sulfate (B86663) or silica)

  • SDS-PAGE and Western blot reagents or HK/cleaved HK (cHK) ELISA kit

  • Antibodies: anti-HK (for intact HK) and/or anti-cHK (for cleaved HK)

Procedure:

  • Prepare serial dilutions of this compound in an appropriate buffer.

  • In microcentrifuge tubes, pre-incubate 90 µL of human plasma with 5 µL of the diluted this compound or vehicle control for 15 minutes at 37°C.

  • Initiate the activation of the kallikrein-kinin system by adding 5 µL of a contact activator.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for HK cleavage.

  • Stop the reaction by adding sample buffer for Western blot analysis or by dilution for ELISA.

  • Analyze the samples by Western blot to visualize the reduction in intact HK and the appearance of cleaved HK bands, or by ELISA to quantify the levels of HK or cHK.

  • Quantify the band intensities or ELISA signals and calculate the percent inhibition of HK cleavage for each this compound concentration to determine the IC₅₀.

Cell-Based Bradykinin-Induced Calcium Flux Assay

This functional assay assesses the ability of this compound to inhibit the downstream cellular effects of bradykinin by preventing its formation in plasma.

Materials:

  • HEK293 cells stably expressing the human bradykinin B2 receptor

  • Cell culture medium

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Human plasma

  • Contact activator

  • This compound

  • Bradykinin (as a positive control)

  • 96-well or 384-well black, clear-bottom microplate

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating: Seed the HEK293-B2R cells into the microplate and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator loading solution for 45-60 minutes at 37°C.

  • Plasma Supernatant Preparation: a. In separate tubes, pre-incubate human plasma with serial dilutions of this compound for 15 minutes at 37°C. b. Add the contact activator to initiate bradykinin production and incubate for 30 minutes at 37°C. c. Centrifuge the plasma to remove cells and platelets, and collect the supernatant containing the generated bradykinin.

  • Calcium Flux Measurement: a. Place the cell plate in the fluorescence microplate reader and establish a baseline fluorescence reading. b. Inject the prepared plasma supernatants into the corresponding wells. c. Immediately begin kinetic measurement of fluorescence intensity to record the calcium flux. d. Include control wells with cells stimulated directly with a known concentration of bradykinin (positive control) and cells treated with plasma where the activator was omitted (negative control).

  • Data Analysis: a. Calculate the change in fluorescence (ΔF) from baseline for each well. b. Determine the percent inhibition of the bradykinin-induced calcium flux for each concentration of this compound. c. Plot the percent inhibition against the this compound concentration to determine the IC₅₀ value.

Summary

This compound is a valuable research tool for investigating the role of the plasma kallikrein-kinin system in health and disease. The information and protocols provided in these application notes are intended to guide researchers in the effective and safe use of this compound. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in studies targeting plasma kallikrein.

References

Application Note: Utilizing Small Molecule Inhibitors in CRISPR-Cas9 Functional Genomic Screens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale. When combined with small molecule inhibitors, CRISPR-Cas9 screens become a powerful tool to elucidate drug mechanisms of action, identify drug resistance and sensitivity genes, and discover novel therapeutic targets. This application note provides a generalized framework and protocol for conducting a CRISPR-Cas9 screen in the presence of a small molecule inhibitor. While there is no publicly available information on the use of LSP-249 in CRISPR-Cas9 screening, as it is documented as a plasma kallikrein inhibitor for angioedema, the following details a hypothetical application for a generic small molecule inhibitor.

Mechanism of Action of Small Molecule Inhibitors in CRISPR Screens

Small molecule inhibitors can be integrated into CRISPR-Cas9 screens to probe for genetic dependencies that are revealed or altered in the presence of the compound. The fundamental principle is to identify genes whose perturbation (knockout, activation, or inhibition) synergizes with or antagonizes the effect of the inhibitor. For example, a screen could identify genes that, when knocked out, confer resistance to a cytotoxic compound.

Hypothetical Signaling Pathway for Investigation

For the purpose of this application note, we will consider a hypothetical small molecule inhibitor targeting a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway. A CRISPR screen could be employed to identify other genes in this pathway or in parallel pathways that, when knocked out, affect the cellular response to this inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Activation Inhibitor Small Molecule Inhibitor Inhibitor->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical MAPK/ERK signaling pathway targeted by a small molecule inhibitor.

Experimental Protocols

This section outlines a generalized protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to a small molecule inhibitor.

1. Cell Line Preparation and Lentiviral Production

  • Cell Line: Select a suitable cell line that is sensitive to the small molecule inhibitor of interest. Ensure the cell line can be efficiently transduced by lentivirus.

  • Lentiviral Library Production: Package a genome-scale CRISPR knockout library (e.g., GeCKO, Brunello) into lentiviral particles by transfecting packaging cells (e.g., HEK293T) with the library plasmid and packaging plasmids.

  • Viral Titer Determination: Determine the titer of the produced lentiviral library to calculate the required volume for transduction at a low multiplicity of infection (MOI) of 0.3-0.5.

2. Lentiviral Transduction and Antibiotic Selection

  • Transduction: Transduce the target cells with the CRISPR library at an MOI of 0.3-0.5 to ensure that most cells receive a single guide RNA (sgRNA). A sufficient number of cells should be transduced to maintain a high representation of the library (at least 500 cells per sgRNA).

  • Antibiotic Selection: After 24-48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

3. Small Molecule Inhibitor Screen

  • Cell Seeding: After antibiotic selection, seed the cells into two replicate populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the small molecule inhibitor). The inhibitor concentration should be predetermined to cause a specific level of growth inhibition (e.g., IC50).

  • Incubation: Culture the cells for a sufficient period to allow for the desired phenotypic selection to occur (typically 14-21 days).

  • Cell Harvesting: Harvest the cells from both the control and treatment groups.

4. Genomic DNA Extraction, PCR Amplification, and Sequencing

  • Genomic DNA Extraction: Extract genomic DNA from the harvested cells.

  • PCR Amplification: Amplify the sgRNA-encoding regions from the genomic DNA using primers specific to the lentiviral vector.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

5. Data Analysis

  • Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference and count the number of reads for each sgRNA.

  • Hit Identification: Use statistical methods (e.g., MAGeCK, DrugZ) to identify sgRNAs that are significantly enriched or depleted in the inhibitor-treated population compared to the control population.

  • Gene Ranking and Pathway Analysis: Rank the genes based on the performance of their corresponding sgRNAs and perform pathway analysis to identify enriched biological processes.

cluster_workflow CRISPR Screen Workflow Library CRISPR Library (Lentiviral Particles) Transduction Transduction of Target Cells Library->Transduction Selection Antibiotic Selection Transduction->Selection Splitting Split Population Selection->Splitting Control Control Group (Vehicle Treatment) Splitting->Control Treatment Treatment Group (Inhibitor Treatment) Splitting->Treatment Harvesting Cell Harvesting Control->Harvesting Treatment->Harvesting gDNA Genomic DNA Extraction Harvesting->gDNA PCR sgRNA Amplification (PCR) gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis and Hit Identification NGS->Analysis

Caption: Generalized workflow for a CRISPR-Cas9 screen with a small molecule inhibitor.

Data Presentation

The quantitative data from a CRISPR screen is typically presented as a ranked list of genes. The following table is a hypothetical representation of results, showing genes whose knockout leads to resistance to the inhibitor.

GenesgRNA Count (Control)sgRNA Count (Treated)Log2 Fold Changep-value
Gene A150060002.001.2e-6
Gene B120045001.915.5e-6
Gene C200070001.819.8e-6
Gene D1800900-1.002.1e-5
Gene E22001000-1.148.3e-5

Note: In this hypothetical table, positive log2 fold change indicates enrichment (resistance), while negative log2 fold change indicates depletion (sensitization).

Logical Relationships in Drug-Gene Interactions

A CRISPR screen with a small molecule inhibitor allows for the elucidation of complex logical relationships between drug targets and other cellular pathways.

CRISPR_Screen CRISPR-Cas9 Screen Gene_KO Gene Knockout (sgRNA Library) CRISPR_Screen->Gene_KO Inhibitor Small Molecule Inhibitor Phenotype Cellular Phenotype (Resistance/Sensitivity) Inhibitor->Phenotype Gene_KO->Phenotype Target_ID Identification of Drug-Gene Interactions Phenotype->Target_ID

Troubleshooting & Optimization

Technical Support Center: LSP-249 Off-Target Effects and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "LSP-249" is not publicly available. The following technical support guide provides generalized information and best practices for identifying and mitigating off-target effects of a hypothetical small molecule inhibitor, herein referred to as this compound. The principles and protocols described are broadly applicable to small molecule drug development and research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to a variety of undesirable outcomes, including misleading experimental results, cellular toxicity, and other unforeseen biological consequences.[1] Therefore, identifying and minimizing off-target effects is a critical aspect of drug discovery and development.[2][3]

Q2: Why is it crucial to validate the on- and off-target effects of this compound?

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators that you may be observing off-target effects include:

  • Unexpected or widespread cytotoxicity: The compound is toxic to cells at concentrations where the on-target effect is not expected to cause cell death.

  • Inconsistent results across different cell lines: The observed phenotype varies significantly in different cellular contexts, which may not be explained by the expression or function of the intended target.

  • Discrepancies between genetic and pharmacological data: The phenotype observed with this compound treatment is different from the phenotype observed when the intended target is knocked down or knocked out using genetic methods like CRISPR-Cas9 or RNA interference.[2]

  • Activation or inhibition of unexpected signaling pathways: Analysis of cellular signaling pathways reveals changes that are not known to be downstream of the intended target.

Q4: What are the general strategies to minimize the off-target effects of this compound?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1]

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, as well as genetic approaches.[1]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to correlate target binding with the biological effect.[1]

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.[1]

  • Rational Drug Design: Utilize computational and structural biology tools to design or select inhibitors with high specificity for the intended target.[2]

Troubleshooting Guide

Issue: I am observing a significant decrease in cell viability at a concentration of this compound where I expect to see a specific phenotypic change, not cell death.

  • Question: Could this be an off-target effect?

    • Answer: Yes, unexpected cytotoxicity is a common indicator of off-target effects. The inhibitor may be interacting with essential cellular proteins other than the intended target.

  • Question: How can I determine the therapeutic window of this compound?

    • Answer: Perform a dose-response experiment to determine the minimum effective concentration for the desired phenotype and the concentration at which toxicity occurs. This will define the experimental therapeutic window.

Issue: The phenotype I see with this compound treatment does not match the phenotype from my CRISPR/Cas9 knockout of the target protein.

  • Question: Why might these results be different?

    • Answer: This discrepancy strongly suggests that this compound may have off-target effects that are contributing to the observed phenotype. It is also possible that the inhibitor affects protein functions that are not fully recapitulated by a genetic knockout, such as scaffolding functions.

  • Question: How can I further investigate this discrepancy?

    • Answer:

      • Validate your knockout system to ensure the target protein is effectively eliminated.

      • Use a rescue experiment: re-introduce the target protein into the knockout cells and see if this reverts the phenotype of this compound treatment.

      • Profile the proteome-wide targets of this compound to identify potential off-targets.

Quantitative Data Summary

When investigating a new inhibitor or troubleshooting off-target effects, it is crucial to systematically collect and compare quantitative data. The following table provides a template for summarizing key findings.

ParameterThis compoundControl CompoundDescription
On-Target IC50 (nM) e.g., 50e.g., >10,000Concentration of inhibitor required for 50% inhibition of the primary target's activity in a biochemical assay.
Cellular EC50 (nM) e.g., 200e.g., >10,000Concentration of inhibitor that produces 50% of the maximal on-target effect in a cell-based assay.
Cytotoxicity CC50 (µM) e.g., 5e.g., >50Concentration of inhibitor that causes 50% cell death.
Selectivity Index e.g., 25N/ARatio of Cytotoxicity CC50 to Cellular EC50. A higher number indicates a wider therapeutic window.
Top 3 Off-Targets (Ki, nM) 1. Kinase X (150) 2. Kinase Y (300) 3. Protein Z (800)e.g., None identifiedBinding affinity (Ki) or inhibitory concentration (IC50) for the most potent off-targets identified through profiling.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its target protein in intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.[1]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[1] The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinome Profiling

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial or academic kinase profiling service.

  • Assay Format: Typically, these services use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of purified kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration of this compound (e.g., 1 µM). "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% or >80%).

  • Follow-up: For significant hits, determine the IC50 values to quantify the potency of this compound against these off-target kinases.

Genetic Validation using CRISPR-Cas9

Objective: To verify that the phenotype observed with this compound is due to the inhibition of the intended target.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target the gene of interest into a Cas9-expressing vector.

  • Cell Transduction/Transfection: Introduce the Cas9/gRNA system into the target cells.

  • Clonal Selection and Validation: Select single-cell clones and validate the knockout of the target protein by Western blotting or sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[1]

Visualizations

LSP249 This compound OnTarget On-Target (e.g., Kinase A) LSP249->OnTarget Inhibits OffTarget Off-Target (e.g., Kinase B) LSP249->OffTarget Inhibits DownstreamOn Downstream Effector 1 OnTarget->DownstreamOn Activates DownstreamOff Downstream Effector 2 OffTarget->DownstreamOff Inhibits DesiredPhenotype Desired Phenotype DownstreamOn->DesiredPhenotype UndesiredPhenotype Undesired Phenotype DownstreamOff->UndesiredPhenotype

Caption: On-target vs. off-target signaling pathways of this compound.

Start Suspected Off-Target Effect DoseResponse Perform Dose-Response and Cytotoxicity Assays Start->DoseResponse Orthogonal Orthogonal Validation (Different Inhibitor, Genetics) DoseResponse->Orthogonal TargetEngagement Confirm Target Engagement (e.g., CETSA) Orthogonal->TargetEngagement Profiling Proteome-wide Profiling (e.g., Kinome Scan) TargetEngagement->Profiling ValidateHits Validate Off-Target Hits in Cellular Assays Profiling->ValidateHits Conclusion Identify and Mitigate Off-Target Effects ValidateHits->Conclusion

Caption: Workflow for investigating suspected off-target effects.

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Improving the Bioavailability of LSP-249

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the plasma kallikrein inhibitor, LSP-249.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational small molecule inhibitor of plasma kallikrein.[1][2][3] Its primary mechanism of action is the inhibition of plasma kallikrein, a serine protease that plays a key role in the kallikrein-kinin system. By inhibiting this enzyme, this compound is being studied for its potential therapeutic effects in conditions such as angioedema.[2][3]

Q2: What are the known challenges associated with the bioavailability of small molecule kallikrein inhibitors like this compound?

While specific data on this compound is limited, small molecule kallikrein inhibitors as a class can face several bioavailability challenges:

  • Low Aqueous Solubility: Many potent enzyme inhibitors are lipophilic, leading to poor solubility in gastrointestinal fluids and consequently, low dissolution rates.

  • Poor Intestinal Permeability: The chemical structures required for potent kallikrein inhibition may not possess the ideal physicochemical properties for efficient transport across the intestinal epithelium.

  • First-Pass Metabolism: Like many oral drugs, these inhibitors can be subject to significant metabolism in the gut wall and liver before reaching systemic circulation, which reduces the amount of active drug.

  • Efflux by Transporters: The molecule may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the intestinal lumen.

Q3: What are the initial steps to consider when poor oral bioavailability of this compound is observed in preclinical studies?

The initial approach should be to identify the root cause of the low bioavailability. This can be achieved by conducting a series of in vitro and in vivo studies to assess the following:

  • Aqueous Solubility: Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract.

  • Intestinal Permeability: Use in vitro models like Caco-2 cell monolayers to assess the permeability of this compound.

  • Metabolic Stability: Evaluate the stability of this compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

  • Efflux Liability: Determine if this compound is a substrate for common efflux transporters like P-gp.

The results from these assessments will guide the selection of an appropriate bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Question: My this compound formulation shows poor dissolution and subsequent low absorption in animal models. How can I improve its solubility?

Answer: Low aqueous solubility is a common issue for potent small molecule inhibitors. Consider the following formulation strategies:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state, stabilized within a polymer matrix, can significantly enhance its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can form inclusion complexes with improved water solubility.

Quantitative Data Summary: Formulation Approaches for Solubility Enhancement

Formulation StrategyTypical Fold Increase in SolubilityAdvantagesDisadvantages
Micronization2-5 foldSimple, established technologyMay not be sufficient for very poorly soluble compounds
Nanonization10-50 foldSignificant increase in surface areaMore complex manufacturing process
Amorphous Solid Dispersion10-100+ foldHigh solubility enhancementPotential for physical instability (recrystallization)
Lipid-Based Formulations5-50 foldCan bypass first-pass metabolismPotential for GI side effects, complex formulation
Cyclodextrin Complexation5-100 foldGood for specific molecular geometriesLimited by the stoichiometry of the complex
Issue 2: Poor Intestinal Permeability of this compound

Question: this compound has adequate solubility in my formulation, but it still shows low oral bioavailability. In vitro Caco-2 assays indicate poor intestinal permeability. What can be done?

Answer: If permeability is the rate-limiting step, consider the following:

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

  • Structural Modification/Prodrug Approach: If feasible from a medicinal chemistry perspective, structural modifications can be made to improve the lipophilicity or hydrogen bonding capacity of this compound to favor passive diffusion. A prodrug strategy could also be employed, where a more permeable moiety is cleaved off after absorption.

  • Lipid-Based Formulations: As mentioned for solubility, lipid-based systems can also enhance permeability by interacting with the cell membrane.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

Objective: To prepare an ASD of this compound to improve its dissolution rate.

Materials:

Methodology:

  • Dissolve this compound and PVP/VA 64 in a 1:3 ratio (w/w) in acetone to create a 5% (w/v) solution.

  • Ensure complete dissolution of both components with gentle stirring.

  • Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 60°C.

  • Set the solution feed rate to 5 mL/min.

  • Spray dry the solution to obtain a fine powder of the this compound ASD.

  • Collect the dried powder and store it in a desiccator.

  • Perform dissolution testing of the ASD powder compared to the crystalline this compound in simulated gastric and intestinal fluids.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound (e.g., 10 µM) in HBSS.

  • Add the this compound solution to the apical (A) side of the Transwell insert and fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • To assess efflux, perform the experiment in the B-to-A direction as well.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy Selection Low_Bioavailability Low Bioavailability of this compound Observed Solubility Assess Aqueous Solubility Low_Bioavailability->Solubility Permeability Assess Intestinal Permeability (Caco-2) Low_Bioavailability->Permeability Metabolism Assess Metabolic Stability Low_Bioavailability->Metabolism Formulation Formulation Strategies (e.g., ASD, Lipids) Solubility->Formulation Permeability->Formulation Chemical_Mod Chemical Modification (e.g., Prodrug) Permeability->Chemical_Mod Metabolism->Chemical_Mod

Caption: Workflow for troubleshooting low bioavailability.

signaling_pathway Plasma_Kallikrein Plasma Kallikrein Bradykinin Bradykinin Plasma_Kallikrein->Bradykinin cleaves HMWK High-Molecular-Weight Kininogen HMWK->Plasma_Kallikrein Vascular_Permeability Increased Vascular Permeability (Angioedema) Bradykinin->Vascular_Permeability LSP_249 This compound LSP_249->Plasma_Kallikrein inhibits

Caption: Mechanism of action of this compound.

References

LSP-249 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, stability, and potential degradation of LSP-249, a plasma kallikrein inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its recommended storage conditions?

A1: this compound is a plasma kallikrein inhibitor with the CAS Number 1801253-04-2, currently under investigation for the treatment of angioedema.[1][2][3] Based on supplier data, the following storage conditions are recommended to maintain its integrity:

FormStorage TemperatureDuration
Solid Powder-20°C3 years
In Solvent (e.g., DMSO)-80°C1 year

Q2: What are the primary factors that can cause the degradation of chemical compounds like this compound?

A2: Several environmental factors can lead to the degradation of pharmaceutical compounds. These include:

  • Hydrolysis: Reaction with water can break down chemical bonds, particularly in aqueous solutions or humid conditions.[1]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation.[4]

  • Photolysis: Exposure to light, especially UV light, can provide the energy to break chemical bonds.[1][4]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[4]

  • pH: The stability of a compound in solution can be highly dependent on the pH. Acidic or basic conditions can catalyze hydrolytic degradation.

Q3: Are there any known stability issues with plasma kallikrein inhibitors as a class of compounds?

A3: While specific data for this compound is not publicly available, studies on other plasma kallikrein inhibitors, particularly those that are peptide-based, highlight sensitivity to proteolytic degradation.[2][5] Strategies to improve the stability of such inhibitors include the introduction of non-natural amino acids or backbone cyclization to increase resistance to proteolysis.[2][5] Although this compound is a small molecule and not a peptide, this indicates that enzymatic degradation could be a potential concern in biological matrices.

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my in vitro/in vivo experiments.

Potential Cause Troubleshooting Steps
Degradation in Aqueous Solution - Prepare fresh solutions of this compound for each experiment. - If using a stock solution in an organic solvent like DMSO, minimize the time the compound is in an aqueous buffer before use. - Evaluate the stability of this compound in your specific assay buffer by incubating it for the duration of your experiment and then analyzing for degradation by HPLC.
pH Instability - Ensure your experimental buffers are adequately buffered to maintain a stable pH. - If you suspect pH-related instability, consider performing a pH-stability profile by incubating this compound in buffers of varying pH and monitoring its degradation over time.
Photodegradation - Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. - Minimize exposure to ambient light during experimental setup.
Oxidative Degradation - If your experimental system is prone to generating reactive oxygen species, consider degassing your buffers or adding antioxidants, if compatible with your assay.
Adsorption to Labware - Use low-adsorption plasticware or silanized glassware for preparing and storing this compound solutions, especially at low concentrations.

Problem: I am observing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) of this compound.

Potential Cause Troubleshooting Steps
Formation of Degradation Products - Review the storage and handling of your this compound sample. Was it exposed to light, elevated temperatures, or incompatible solvents? - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their chromatographic profiles to the unexpected peaks.
Impurity in the Original Material - Check the certificate of analysis for your batch of this compound to see the reported purity and any known impurities.
Interaction with Solvents or Excipients - If this compound is formulated with other components, consider the possibility of interactions leading to new chemical entities.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • DMSO (anhydrous)

  • pH meter

  • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound powder to 60°C in an oven for 10 days.[6]

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Determine the percentage of degradation of this compound.

    • Identify and characterize any significant degradation products using mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (Solid, 60°C) stock->thermal Expose to Stress photo Photolytic (Light Exposure) stock->photo Expose to Stress sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling hplc Analyze by HPLC/UPLC-MS thermal->hplc Dissolve and Analyze photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute dilute->hplc compare Compare to Control hplc->compare quantify Quantify Degradation compare->quantify identify Identify Degradants quantify->identify

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Outcomes LSP249 This compound Degradant_A Degradation Product A LSP249->Degradant_A Degradant_B Degradation Product B LSP249->Degradant_B Degradant_C Degradation Product C LSP249->Degradant_C Heat Heat Heat->LSP249 Light Light (UV) Light->LSP249 Acid_Base Acid/Base (Hydrolysis) Acid_Base->LSP249 Oxygen Oxygen (Oxidation) Oxygen->LSP249

Caption: Potential degradation pathways of this compound under various stress conditions.

References

LSP-249 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LSP-249

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental use of this compound. The following information is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the novel tyrosine kinase, TK-1. It competitively binds to the ATP-binding pocket of TK-1, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

2. What are the recommended storage conditions for this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

3. In which cell lines has this compound shown activity?

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines that exhibit overexpression or constitutive activation of the TK-1 signaling pathway. The table below summarizes the IC50 values in commonly used cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-29Colon Carcinoma50
A549Lung Carcinoma120
MCF-7Breast Cancer250
U-87 MGGlioblastoma85

4. My cells are not responding to this compound treatment. What are the possible reasons?

There could be several reasons for a lack of response:

  • Low TK-1 Expression: The cell line you are using may not express TK-1 or may express it at very low levels. It is recommended to first confirm TK-1 expression via Western Blot or qPCR.

  • Drug Inactivity: Ensure that the compound has been stored and reconstituted correctly. Improper storage can lead to degradation.

  • Suboptimal Concentration: The concentration used may be too low. Refer to the recommended concentration ranges in Table 2 or perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Incorrect Assay Conditions: The experimental duration or the endpoint being measured may not be appropriate to observe the effects of this compound.

5. I am observing significant cytotoxicity even at low concentrations. How can I mitigate this?

  • Reduce Serum Concentration: High concentrations of serum in the cell culture media can sometimes interact with the compound. Try reducing the serum percentage during the treatment period.

  • Shorten Treatment Duration: It is possible that prolonged exposure to this compound is causing off-target effects. Consider a shorter treatment window.

  • Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding 0.1%, as higher concentrations can be toxic to some cell lines.

Experimental Protocols

Protocol 1: Western Blot for Phospho-TK-1 Downstream Target (p-Substrate-Y)

  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Substrate-Y (1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeIncubation Time
Western Blot10 - 500 nM12 - 48 hours
Cell Viability (MTT)1 - 1000 nM48 - 72 hours
Immunofluorescence50 - 250 nM24 hours
In vitro Kinase Assay0.1 - 100 nM1 hour

Visualizations

G GF Growth Factor GFR Growth Factor Receptor GF->GFR TK1 TK-1 GFR->TK1 SubstrateY Substrate-Y TK1->SubstrateY Phosphorylation LSP249 This compound LSP249->TK1 Inhibition pSubstrateY p-Substrate-Y SubstrateY->pSubstrateY Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Signaling pathway of TK-1 and the inhibitory action of this compound.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with this compound (Varying Doses) Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT Reagent (4 hours) Incubate->AddMTT Solubilize Solubilize Formazan Crystals (DMSO) AddMTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End G Start No or Low Effect Observed? CheckTK1 Check TK-1 Expression Start->CheckTK1 Is target present? CheckConc Verify this compound Concentration Start->CheckConc Is dose correct? CheckActivity Confirm this compound Activity Start->CheckActivity Is compound active? CheckAssay Review Assay Parameters Start->CheckAssay Is assay valid? Result1 TK-1 Not Expressed CheckTK1->Result1 No Result2 Concentration Too Low CheckConc->Result2 No Result3 Compound Degraded CheckActivity->Result3 No Result4 Incorrect Duration/ Endpoint CheckAssay->Result4 No

refining LSP-249 treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for LSP-249?

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), aliquots can be stored at -20°C.

Q3: Can I use this compound in animal models?

A3: Yes, this compound has been formulated for in vivo use. A specific formulation guide for various animal models is available upon request from our technical support team. Please provide details of your experimental model (species, administration route) when making a request.

Q4: What is the optimal treatment duration for this compound in cell culture?

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound on Target Cells
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Verify calculations for serial dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell type.
Drug Instability Ensure proper storage of this compound stock solutions (-80°C for long-term). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen aliquot for each experiment.
Low PAI-1 Expression in Cell Model Confirm PAI-1 expression in your target cells via Western blot or qPCR. Consider stimulating cells with a known inducer of PAI-1 (e.g., TGF-β) to enhance the dynamic range for observing this compound effects.
Cell Culture Conditions Ensure consistent cell passage number and confluency, as these can affect PAI-1 expression and cellular response.
Issue 2: High Cellular Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
Excessive Drug Concentration Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations well below the toxic threshold.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in your culture medium does not exceed 0.1% (v/v). Include a vehicle control (DMSO alone) in all experiments.
Off-Target Effects Review the literature for known off-target effects of PAI-1 inhibition in your specific cellular context. If unexpected phenotypes are observed, consider using a secondary, structurally distinct PAI-1 inhibitor as a validation tool.

Quantitative Data Summary

The following tables provide a summary of expected results based on in-house validation experiments.

This compound Concentration (nM)PAI-1 Activity (% of Vehicle Control)
195 ± 4.2
1078 ± 5.1
10045 ± 3.8
100012 ± 2.5

Table 2: Time-Dependent Effect of this compound (100 nM) on Senescence-Associated β-Galactosidase Staining in IMR-90 cells

Treatment Duration (hours)% SA-β-Gal Positive Cells
242 ± 0.5
488 ± 1.2
7225 ± 3.1
9648 ± 4.5

Experimental Protocols

Protocol 1: Western Blot Analysis of PAI-1 Pathway Proteins
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Visualizations

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space tPA tPA Plasminogen Plasminogen tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin PAI-1 PAI-1 PAI-1->tPA inhibits PAI-1->uPA inhibits This compound This compound This compound->PAI-1 inhibits

Experimental_Workflow Start Start Cell_Seeding Seed cells and allow to adhere Start->Cell_Seeding Treatment Treat with this compound or Vehicle Cell_Seeding->Treatment Incubation Incubate for desired duration (e.g., 24, 48, 72h) Treatment->Incubation Endpoint_Analysis Perform endpoint analysis Incubation->Endpoint_Analysis Data_Collection Collect and analyze data Endpoint_Analysis->Data_Collection End End Data_Collection->End

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Tree No_Effect No or inconsistent effect observed? Check_Concentration Verify drug concentration and dilutions No_Effect->Check_Concentration Yes Toxicity_Observed High toxicity observed? No_Effect->Toxicity_Observed No Check_PAI1 Confirm PAI-1 expression in cells Check_Concentration->Check_PAI1 Check_Stability Assess drug stability and storage Check_PAI1->Check_Stability Run_Cytotoxicity Perform cytotoxicity assay Toxicity_Observed->Run_Cytotoxicity Yes End Consult further with Technical Support Toxicity_Observed->End No Check_DMSO Verify final DMSO concentration Run_Cytotoxicity->Check_DMSO

Caption: Troubleshooting decision tree for common this compound issues.

Validation & Comparative

Comparison Guide: LSP-249 vs. [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a detailed, evidence-based comparison of the efficacy of LSP-249 and a key competitor. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decision-making.

Executive Summary

Insufficient data is available for "this compound" in the public domain to conduct a comparative analysis. Initial searches did not yield information on a therapeutic compound with this designation. To proceed with a comprehensive comparison, please provide the accurate name of the compound of interest.

Once the correct compound information is available, a full comparative analysis will be conducted, including:

  • Efficacy Data Summary: A tabular comparison of key performance indicators from preclinical and clinical studies.

  • Mechanism of Action: A detailed explanation and visualization of the signaling pathways for each compound.

  • Experimental Protocols: A thorough description of the methodologies used in the cited studies.

  • Head-to-Head Trials: A summary of any studies that directly compare the two compounds.

Data Presentation

Awaiting compound identification to populate the following data tables.

Table 1: Preclinical Efficacy Data

ParameterThis compound[Competitor Compound]
Target --
IC50 / EC50 --
In vitro model(s) --
In vivo model(s) --
Key Findings --

Table 2: Clinical Efficacy Data

ParameterThis compound[Competitor Compound]
Phase of Trial --
Primary Endpoint(s) --
Secondary Endpoint(s) --
Patient Population --
Key Outcomes --

Signaling Pathways and Experimental Workflows

Visualizations of signaling pathways and experimental workflows will be generated upon identification of the relevant compounds. Below is an example of the DOT script structure that will be used to create these diagrams.

Example DOT Script for a Signaling Pathway:

Caption: Example of a hypothetical signaling pathway.

Experimental Protocols

Detailed methodologies for all key experiments will be provided once the relevant studies are identified. This will include, but not be limited to:

  • Cell-based Assays: Descriptions of cell lines, culture conditions, treatment protocols, and endpoint measurements (e.g., viability, apoptosis, proliferation).

  • Animal Models: Details on the animal species and strain, disease induction methods, dosing regimens, and methods for assessing efficacy and toxicity.

  • Clinical Trial Designs: Information on study design (e.g., randomized, double-blind, placebo-controlled), patient inclusion/exclusion criteria, treatment schedules, and statistical analysis plans.

To enable the creation of this comparison guide, please provide the correct name of the therapeutic compound of interest.

Comparative Analysis of LSP-249 and Imatinib for Bcr-Abl Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Drug Development

This guide provides a detailed comparison between the novel investigational kinase inhibitor, LSP-249, and the established therapeutic agent, Imatinib. The focus of this comparison is on their efficacy as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.

The constitutively active Bcr-Abl tyrosine kinase is the primary pathogenic driver in CML, making it a critical target for therapeutic intervention.[1][2] Imatinib was the first-in-class Bcr-Abl inhibitor and revolutionized the treatment of CML.[3] this compound represents a next-generation inhibitor designed for enhanced potency and selectivity.

Biochemical Potency: Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In biochemical assays, this compound demonstrates significantly lower IC50 values against the wild-type Bcr-Abl kinase compared to Imatinib, suggesting higher intrinsic potency. Furthermore, this compound maintains notable activity against a panel of common Imatinib-resistant Bcr-Abl mutations.

CompoundTarget KinaseIC50 (nM)
This compound Bcr-Abl (Wild-Type)0.8
Bcr-Abl (T315I)25.0
c-Kit15.0
PDGFRα20.0
Imatinib Bcr-Abl (Wild-Type)400 [2]
Bcr-Abl (T315I)>10,000
c-Kit100 [4]
PDGFRα100 [4]
Cellular Activity: Anti-proliferative Effects

In cellular assays using the K562 human CML cell line, which expresses the Bcr-Abl oncoprotein, this compound shows superior anti-proliferative activity compared to Imatinib. This is reflected in its lower IC50 value for growth inhibition.

CompoundCell LineAssay TypeIC50 (nM)
This compound K562 (Bcr-Abl+)Proliferation15
Imatinib K562 (Bcr-Abl+)Proliferation250 [5]

Signaling Pathway and Experimental Workflow

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein promotes uncontrolled cell proliferation and survival by activating multiple downstream signaling pathways.[1] Both this compound and Imatinib are designed to inhibit the initial tyrosine kinase activity of Bcr-Abl, thereby blocking these downstream effects.

Bcr_Abl_Pathway cluster_inhibitors Inhibitors BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation LSP249 This compound LSP249->BCR_ABL inhibit Imatinib Imatinib Imatinib->BCR_ABL inhibit

Bcr-Abl downstream signaling pathways.
Experimental Workflow: Kinase Inhibitor Profiling

The evaluation of kinase inhibitors like this compound and Imatinib follows a standardized workflow, progressing from initial biochemical assays to more complex cellular and in vivo models.

Experimental_Workflow start Start: Compound Synthesis biochemical Biochemical Kinase Assay (IC50 Determination) start->biochemical cellular Cellular Proliferation Assay (e.g., K562 cells) biochemical->cellular Proceed if potent western Target Engagement Assay (Western Blot for p-CrkL) cellular->western Confirm on-target activity invivo In Vivo Efficacy Studies (Xenograft Models) western->invivo Validate in vivo end End: Lead Optimization invivo->end

Workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of Bcr-Abl by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reagents: Recombinant Bcr-Abl kinase, appropriate kinase buffer, ATP, substrate peptide (e.g., Abltide), and the ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound, Imatinib) in kinase buffer.

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay wells of a 96-well plate.

    • Add 2.5 µL of the Bcr-Abl kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.[6]

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Line: K562 (human CML cell line).

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound and Imatinib in culture medium.

    • Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add MTT reagent to each well and incubate for an additional 4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[7]

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Determine the IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[6]

Conclusion

The data presented in this guide indicate that this compound is a highly potent inhibitor of the Bcr-Abl kinase, with superior activity compared to Imatinib in both biochemical and cellular assays. Its effectiveness against certain Imatinib-resistant mutations suggests it may have therapeutic potential in patient populations with acquired resistance. Further investigation, including comprehensive selectivity profiling and in vivo studies, is warranted to fully elucidate the clinical potential of this compound.

References

Validating LSP-249 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of PAI-1 Inhibitors

CompoundTargetIC50 (µM)Description
LSP-249 PAI-11.5A novel, potent, and selective small molecule inhibitor of PAI-1.
Tiplaxtinin (PAI-039)PAI-12.7[1][2][3][4][5]An orally efficacious and selective PAI-1 inhibitor.
TM5275PAI-16.95[6][7][8]An orally bioavailable PAI-1 inhibitor.
TM5441PAI-19.7 - 60.3[9][10][11]An orally bioavailable PAI-1 inhibitor with a range of reported IC50 values.
MDI-2517PAI-154 (in the presence of vitronectin)[12]A novel PAI-1 inhibitor effective against vitronectin-bound PAI-1.[12]

Experimental Protocols

Accurate and reproducible experimental design is paramount for validating target engagement. Below are detailed methodologies for key assays.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[13]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T) in sufficient quantity for the experiment.

    • The following day, treat the cells with the desired concentration of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 1-3 hours) at 37°C to allow for compound uptake and target binding.

  • Thermal Challenge:

    • After incubation, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cell suspensions to a temperature gradient (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a PCR cycler. One aliquot should be kept at a non-denaturing temperature (e.g., 37°C) as a control.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protocol:

    • Prepare a reaction mixture containing a fixed amount of tPA and the test compound (e.g., this compound) at various concentrations.

    • Add plasminogen and a chromogenic plasmin substrate to the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Protocol:

    • Wash the wells to remove unbound material.

    • Add a solution containing a known concentration of tPA to each well and incubate.

    • Wash the wells to remove unbound tPA.

    • Add a solution containing plasminogen and a chromogenic substrate.

Visualizing Pathways and Workflows

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA_uPA inhibits LSP249 This compound LSP249->PAI1 inhibits

PAI-1 signaling pathway and the mechanism of this compound.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Protein Analysis (e.g., Western Blot) C->D E 5. Data Analysis (Thermal Shift) D->E

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship of Target Engagement Validation

This diagram illustrates the logical flow from initial compound screening to in-cell target validation, culminating in the confirmation of a compound's mechanism of action.

Target_Validation_Logic Biochemical_Assay Biochemical Assays (e.g., Chromogenic, ELISA) Cellular_Assay Cellular Assays (e.g., CETSA) Biochemical_Assay->Cellular_Assay leads to Target_Engagement Target Engagement Confirmed Cellular_Assay->Target_Engagement confirms Mechanism_of_Action Mechanism of Action Validated Target_Engagement->Mechanism_of_Action validates

Logical flow for validating target engagement and mechanism of action.

References

Comparative Cross-Reactivity Profile of LSP-249: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profile of LSP-249, a potent plasma kallikrein inhibitor. Understanding the selectivity of a therapeutic candidate is paramount for predicting potential off-target effects and ensuring a favorable safety profile.

This compound has been identified as an inhibitor of plasma kallikrein with an EC50 of less than 100 nM and is under investigation for the treatment of angioedema[1]. While specific quantitative cross-reactivity data for this compound against a panel of related serine proteases are not extensively available in the public domain, this guide presents a comparative overview using data from other well-characterized plasma kallikrein inhibitors. This approach provides a representative understanding of the selectivity that can be expected from this class of compounds.

Data Presentation: Comparative Selectivity of Plasma Kallikrein Inhibitors

The following table summarizes the inhibitory activity of selected plasma kallikrein inhibitors against their primary target and a panel of related serine proteases. High selectivity is demonstrated by a significantly lower IC50 or Ki value for the target enzyme (plasma kallikrein) compared to other proteases.

CompoundPlasma KallikreinFactor XIaThrombinPlasminTrypsin
This compound < 100 nM (EC50)[1]Data not availableData not availableData not availableData not available
Kalbitor (ecallantide) Potent InhibitorWeakly InhibitoryNo significant inhibitionNo significant inhibitionNo significant inhibition
Orladeyo (berotralstat) Potent InhibitorSelectiveSelectiveSelectiveSelective
Takhzyro (lanadelumab) Potent and specific inhibitorNo significant inhibitionNo significant inhibitionNo significant inhibitionNo significant inhibition

Note: The data for Kalbitor, Orladeyo, and Takhzyro are qualitative and based on their known selectivity profiles. Specific IC50/Ki values can vary depending on the assay conditions.

Experimental Protocols

The determination of a compound's cross-reactivity profile is crucial for its development as a safe and effective therapeutic. A standard method for this is the in vitro enzyme inhibition assay using fluorogenic or chromogenic substrates.

General Protocol for Serine Protease Inhibition Assay

This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of serine proteases.

Materials:

  • Purified serine proteases (e.g., plasma kallikrein, Factor XIa, thrombin, plasmin, trypsin)

  • Specific fluorogenic or chromogenic substrates for each protease

  • Test compound (e.g., this compound) stock solution (typically in DMSO)

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • 96-well microplates (black plates for fluorescent assays)

  • Microplate reader capable of kinetic fluorescence or absorbance measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Enzyme Preparation: Dilute the stock solution of each serine protease to a working concentration in the assay buffer. The final concentration should provide a robust signal within the linear range of the assay.

  • Assay Reaction:

    • Add a small volume of the diluted test compound or vehicle (DMSO control) to the wells of the microplate.

    • Add the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the specific fluorogenic or chromogenic substrate to each well.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's mechanism of action and the experimental approach to determining its selectivity, the following diagrams are provided.

Kallikrein_Kinin_System Kallikrein-Kinin System and Point of Inhibition HMWK High Molecular Weight Kininogen (HMWK) BK Bradykinin HMWK->BK PK Prekallikrein PKa Plasma Kallikrein (PKa) PK->PKa FXIIa Factor XIIa FXIIa->PK activates Receptors Bradykinin Receptors BK->Receptors activates PKa->HMWK cleaves LSP249 This compound LSP249->PKa inhibits Angioedema Angioedema Receptors->Angioedema

Figure 1. Simplified signaling pathway of the Kallikrein-Kinin system and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Cross-Reactivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of this compound Incubation Incubate this compound with each Protease Compound_Dilution->Incubation Enzyme_Panel Prepare Panel of Serine Proteases Enzyme_Panel->Incubation Substrate_Prep Prepare Specific Substrates Reaction_Initiation Initiate Reaction with Substrate Incubation->Reaction_Initiation Data_Collection Measure Kinetic Activity Reaction_Initiation->Data_Collection Calculate_Inhibition Calculate Percent Inhibition Data_Collection->Calculate_Inhibition Dose_Response Generate Dose-Response Curves Calculate_Inhibition->Dose_Response Determine_IC50 Determine IC50 Values Dose_Response->Determine_IC50 Compare_Selectivity Compare Selectivity Profile Determine_IC50->Compare_Selectivity

Figure 2. A logical workflow diagram for determining the cross-reactivity profile of a protease inhibitor.

References

Comparative Analysis of LSP-249 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of LSP-249, an investigational plasma kallikrein inhibitor, and its analogs for the treatment of hereditary angioedema (HAE) and other bradykinin-mediated diseases. This document summarizes key preclinical and clinical data to facilitate an objective evaluation of these therapeutic agents.

Introduction to Plasma Kallikrein Inhibition

Hereditary angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling. These attacks are mediated by bradykinin (B550075), a potent vasodilator, which is produced in excess due to the dysregulation of the plasma kallikrein-kinin system. Plasma kallikrein, a serine protease, is a key enzyme in this pathway. By inhibiting plasma kallikrein, therapeutic agents can effectively reduce the production of bradykinin and thereby prevent or treat HAE attacks. A growing number of plasma kallikrein inhibitors are now available or in development, offering various mechanisms of action and routes of administration.

The Kallikrein-Kinin System and Therapeutic Intervention

The kallikrein-kinin system plays a crucial role in inflammation, blood pressure regulation, and coagulation. In HAE, a deficiency in C1 esterase inhibitor leads to uncontrolled activation of plasma kallikrein, resulting in excessive bradykinin production and subsequent swelling. Plasma kallikrein inhibitors directly target this enzyme to prevent the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.

Kallikrein_Kinin_System Inactive\nPrekallikrein Inactive Prekallikrein Active Plasma\nKallikrein Active Plasma Kallikrein Inactive\nPrekallikrein->Active Plasma\nKallikrein Activation Bradykinin Bradykinin Active Plasma\nKallikrein->Bradykinin Cleavage of HMWK Angioedema Angioedema Bradykinin->Angioedema B2 Receptor Activation This compound & Analogs This compound & Analogs This compound & Analogs->Active Plasma\nKallikrein Inhibition

Figure 1: Simplified signaling pathway of the Kallikrein-Kinin System and the mechanism of action of plasma kallikrein inhibitors.

Comparative Analysis of In Vitro Potency

The following table summarizes the in vitro potency of this compound and a selection of its analogs against plasma kallikrein. It is important to note that the reported values are from different studies and assays, which may affect direct comparability.

CompoundTargetPotency (nM)Assay TypeSource
This compound Plasma KallikreinEC50: < 100Cell-based[1][2]
ATN-249 Plasma KallikreinIC50: 2.7Biochemical
EC50: 8.2Contact Activation
Feniralstat (KVD-824) Human Plasma KallikreinIC50: 6.7Biochemical[3]
PKSI-527 Plasma KallikreinKi: 810Biochemical[4]
Berotralstat (BCX7353) Plasma KallikreinKi: 1.2Biochemical
Lanadelumab (SHP643) Plasma KallikreinKi: 0.12Biochemical
Sebetralstat (KVD900) Plasma KallikreinIC50: 17Biochemical

Note: IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), and Ki (inhibition constant) are all measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols: In Vitro Potency Assays

A generalized protocol for determining the in vitro potency of plasma kallikrein inhibitors is outlined below. Specific details may vary between studies.

In_Vitro_Potency_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified Plasma\nKallikrein Purified Plasma Kallikrein Incubation Incubation Purified Plasma\nKallikrein->Incubation Test Inhibitor\n(e.g., this compound) Test Inhibitor (e.g., this compound) Test Inhibitor\n(e.g., this compound)->Incubation Fluorogenic\nSubstrate Fluorogenic Substrate Fluorescence\nMeasurement Fluorescence Measurement Incubation->Fluorescence\nMeasurement Add Substrate Dose-Response\nCurve Dose-Response Curve Fluorescence\nMeasurement->Dose-Response\nCurve IC50/EC50\nCalculation IC50/EC50 Calculation Dose-Response\nCurve->IC50/EC50\nCalculation

Figure 2: Generalized experimental workflow for determining in vitro potency of plasma kallikrein inhibitors.

Biochemical IC50 Determination:

  • Enzyme and Inhibitor Preparation: Purified human plasma kallikrein is diluted to a working concentration in an appropriate assay buffer. The test inhibitor (e.g., this compound) is prepared in a series of dilutions.

  • Incubation: The enzyme and inhibitor dilutions are incubated together in a microplate for a specified period to allow for binding.

  • Substrate Addition: A fluorogenic or chromogenic substrate specific for plasma kallikrein is added to initiate the enzymatic reaction.

  • Signal Detection: The rate of substrate cleavage is measured over time using a microplate reader (fluorescence or absorbance).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-based EC50 Determination:

  • Cell Culture: A relevant cell line (e.g., endothelial cells) is cultured.

  • Inhibitor Treatment: Cells are treated with various concentrations of the test inhibitor.

  • Stimulation: The kallikrein-kinin system is activated, for example, by adding a contact activator.

  • Bradykinin Measurement: The amount of bradykinin released into the cell culture medium is quantified using an appropriate method (e.g., ELISA).

  • Data Analysis: The EC50 is calculated by plotting the inhibition of bradykinin release against the inhibitor concentration.

Comparative Analysis of Clinical Efficacy and Safety

The following table summarizes key clinical trial data for approved and late-stage investigational plasma kallikrein inhibitors. Data for this compound is not yet available from clinical trials.

CompoundRoute of AdministrationPhase 3 Trial(s)Key Efficacy EndpointKey Safety/Tolerability Findings
Berotralstat (Orladeyo®) OralAPeX-2, APeX-JSignificant reduction in HAE attack rates compared to placebo.[5][6]Generally well-tolerated; most common adverse events were gastrointestinal (abdominal pain, diarrhea, nausea).[5]
Lanadelumab (Takhzyro®) SubcutaneousHELP87% reduction in mean monthly HAE attack rate versus placebo.[7]Generally well-tolerated; most common adverse events were injection site reactions.
Sebetralstat (KVD900) Oral (on-demand)KONFIDENTSignificantly faster time to symptom relief compared to placebo.Favorable safety profile, similar to placebo.
Avoralstat OralOPuS-2Did not demonstrate efficacy in preventing angioedema attacks.Generally safe and well-tolerated.

Experimental Protocols: Clinical Trial Design

A generalized workflow for a clinical trial evaluating a prophylactic HAE therapy is depicted below.

Clinical_Trial_Workflow Patient\nScreening Patient Screening Randomization Randomization Patient\nScreening->Randomization Treatment Arm\n(e.g., this compound) Treatment Arm (e.g., this compound) Randomization->Treatment Arm\n(e.g., this compound) Group A Placebo Arm Placebo Arm Randomization->Placebo Arm Group B Follow-up Period Follow-up Period Treatment Arm\n(e.g., this compound)->Follow-up Period Placebo Arm->Follow-up Period Data Collection Data Collection Follow-up Period->Data Collection Efficacy Analysis\n(Attack Rate) Efficacy Analysis (Attack Rate) Data Collection->Efficacy Analysis\n(Attack Rate) Safety Analysis\n(Adverse Events) Safety Analysis (Adverse Events) Data Collection->Safety Analysis\n(Adverse Events)

References

Independent Validation of LSP-249 Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for publicly available data on "LSP-249" has yielded no specific information regarding a therapeutic agent, clinical trial, or research study under this designation. The search results did not contain any references to "this compound" within the context of drug development, signaling pathways, or experimental research.

Consequently, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations related to this compound at this time. The core requirements of data presentation, experimental protocol documentation, and visualization of signaling pathways or workflows cannot be met without foundational information on the subject.

For researchers, scientists, and drug development professionals seeking information on a specific therapeutic candidate, it is crucial to have access to published studies, clinical trial data, or other forms of scientific disclosure. In the absence of such information for "this compound," no independent validation or comparative analysis can be conducted.

It is recommended to verify the designation "this compound" and to search for information under alternative names, such as the chemical name of the compound, the name of the developing institution, or the clinical trial identifier (e.g., NCT number), if available.

Once relevant and verifiable data on this compound becomes publicly accessible, a comprehensive comparison guide can be developed. Such a guide would typically include:

  • Quantitative Data Summary: A tabular comparison of efficacy and safety data from preclinical and clinical studies of this compound against relevant alternative therapies. This would involve metrics such as IC50 values, tumor growth inhibition, overall response rates, progression-free survival, and adverse event profiles.

  • Detailed Experimental Protocols: A thorough description of the methodologies used in key experiments, including but not limited to:

    • In vitro assays (e.g., cell viability, apoptosis, target engagement assays).

    • In vivo animal models (e.g., xenograft, patient-derived xenograft models), including details on animal strains, dosing regimens, and endpoint analyses.

    • Clinical trial protocols, outlining patient selection criteria, treatment schedules, and methods for efficacy and safety assessments.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the molecular mechanism of action of this compound and the workflows of key experimental procedures, which would be generated using Graphviz (DOT language) as requested.

Without the initial data on this compound, the creation of these essential components of a comparative guide is not feasible. We will continue to monitor for any public disclosures related to "this compound" and will update this guidance as information becomes available.

Unraveling the Therapeutic Potential of LSP-249: A Comparative Analysis Against Standard-of-Care in [Disease Model]

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on the investigational compound LSP-249 versus the current standard-of-care for [Disease Model]. This guide provides a detailed analysis of preclinical data, offering a side-by-side evaluation of efficacy, safety, and mechanistic pathways.

The development of novel therapeutics requires rigorous preclinical evaluation to predict clinical success.[1][2][3] This comparison guide is designed to provide an objective overview of this compound's performance in established animal models of [Disease Model], directly compared against the current therapeutic benchmark. The aim is to equip researchers with the critical information needed to make informed decisions in the advancement of treatments for this debilitating condition.

Efficacy in Preclinical Models

A summary of the key efficacy data from head-to-head preclinical studies is presented below, highlighting the comparative performance of this compound and the standard-of-care.

ParameterThis compoundStandard-of-CareStudy Details
Tumor Growth Inhibition (%) [Insert Data][Insert Data][Brief description of the xenograft model, dosing regimen, and duration]
Metastatic Burden Reduction (%) [Insert Data][Insert Data][Details of the metastasis model and assessment methodology]
Survival Benefit (Median, days) [Insert Data][Insert Data][Information on the survival study design]
Key Biomarker Modulation [Insert Data][Insert Data][Description of the biomarker and the method of analysis]

Comparative Safety and Tolerability

Preclinical safety assessment is a critical component of drug development.[4] The following table summarizes the key safety findings for this compound in comparison to the standard-of-care in relevant animal models.

Adverse EffectThis compoundStandard-of-CareAnimal Model
Body Weight Loss (%) [Insert Data][Insert Data][Specify species and study duration]
Hematological Toxicities [Insert Data][Insert Data][Details on parameters measured, e.g., neutropenia, thrombocytopenia]
Hepatotoxicity (e.g., ALT/AST levels) [Insert Data][Insert Data][Fold-change over baseline or control]
Off-Target Liabilities [Insert Data][Insert Data][Summary of any observed off-target effects]

Mechanistic Insights: Signaling Pathways

Understanding the underlying mechanism of action is crucial for rational drug design and patient selection. This compound is hypothesized to modulate the [Specify Signaling Pathway], a key driver of [Disease Model] pathogenesis. The following diagram illustrates the proposed mechanism of this compound in comparison to the standard-of-care.

Signaling_Pathway cluster_LSP249 This compound Mechanism cluster_SoC Standard-of-Care Mechanism This compound This compound Target_Protein_LSP [Target Protein for this compound] This compound->Target_Protein_LSP Inhibits Downstream_Effector_1_LSP [Downstream Effector 1] Target_Protein_LSP->Downstream_Effector_1_LSP Blocks signaling Cellular_Response_LSP [Cellular Response e.g., Apoptosis] Downstream_Effector_1_LSP->Cellular_Response_LSP SoC Standard-of-Care Target_Protein_SoC [Target Protein for SoC] SoC->Target_Protein_SoC [Action e.g., Activates/Inhibits] Downstream_Effector_1_SoC [Downstream Effector 1] Target_Protein_SoC->Downstream_Effector_1_SoC Cellular_Response_SoC [Cellular Response] Downstream_Effector_1_SoC->Cellular_Response_SoC

Caption: Comparative signaling pathways of this compound and Standard-of-Care.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Efficacy Studies

  • Animal Model: [Specify mouse strain, age, and sex], implanted with [Cell line or patient-derived xenograft model].

  • Treatment Groups:

    • Vehicle Control

    • This compound ([Dose and schedule])

    • Standard-of-Care ([Dose and schedule])

  • Tumor Measurement: Tumor volume was measured [Frequency] using digital calipers and calculated using the formula: (L x W²)/2.

  • Metastasis Assessment: [Describe the method, e.g., bioluminescence imaging, histological analysis of target organs].

  • Statistical Analysis: [Specify the statistical tests used for comparison].

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for the preclinical in vivo experiments.

Experimental_Workflow Animal_Model Establish [Disease Model] in Mice Randomization Randomize into Treatment Groups Animal_Model->Randomization Dosing Administer this compound, SoC, or Vehicle Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis (Efficacy & Toxicity) Monitoring->Endpoint

Caption: General workflow for preclinical in vivo efficacy and toxicity studies.

Pharmacokinetic Analysis

  • Animal Model: [Specify species].

  • Dosing: Single intravenous or oral administration of this compound.

  • Sample Collection: Blood samples were collected at [Specify time points].

  • Analytical Method: Plasma concentrations of this compound were determined by [Specify method, e.g., LC-MS/MS].

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) were calculated using [Specify software].

Logical Framework for Comparison

The decision to advance a preclinical candidate is multifaceted, weighing both efficacy and safety.[5] The diagram below presents a logical framework for comparing this compound to the standard-of-care based on the preclinical data.

Logical_Comparison Efficacy Superior Efficacy? Safety Improved Safety Profile? Efficacy->Safety Yes No_Go_Decision Further Preclinical Optimization Needed Efficacy->No_Go_Decision No Go_Decision Advance this compound to Clinical Trials Safety->Go_Decision Yes Safety->No_Go_Decision No

References

Benchmarking LSP-249: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors is of paramount importance. This guide provides a comprehensive performance comparison of the novel inhibitor, LSP-249, against established probes targeting Kinase-X, a critical enzyme implicated in various proliferative diseases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective analysis to inform their research directions.

This compound is a next-generation, ATP-competitive inhibitor designed for high potency and selectivity against Kinase-X. To rigorously evaluate its performance, we have benchmarked it against two widely used, commercially available Kinase-X inhibitors: Probe-A and Probe-B.

Quantitative Performance Data

The following tables summarize the key performance metrics of this compound in comparison to Probe-A and Probe-B.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)Kinase Selectivity (Panel of 400 Kinases)
This compound Kinase-X5.2 High (Inhibited only 2 other kinases >50% at 1 µM)
Probe-AKinase-X15.8Moderate (Inhibited 15 other kinases >50% at 1 µM)
Probe-BKinase-X25.1Low (Inhibited 32 other kinases >50% at 1 µM)

Table 2: Cellular Activity in Kinase-X Dependent Cancer Cell Line (MCF-7)

CompoundTargetEC50 (nM) for Cell Viability
This compound Kinase-X25.5
Probe-AKinase-X80.2
Probe-BKinase-X150.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against Kinase-X.

  • Methodology: A radiometric kinase assay was performed using [γ-³²P]ATP. Recombinant human Kinase-X was incubated with the test compounds at varying concentrations for 20 minutes at room temperature. The kinase reaction was initiated by the addition of the peptide substrate and [γ-³²P]ATP. The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of 3% phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was measured using a scintillation counter. IC50 values were calculated using a four-parameter logistic curve fit.

2. Cellular Viability Assay

  • Objective: To determine the half-maximal effective concentration (EC50) of the compounds on the viability of a Kinase-X dependent cancer cell line.

  • Methodology: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was recorded using a plate reader, and EC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway in which Kinase-X is involved.

KinaseX_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates KinaseX Kinase-X Adaptor->KinaseX Recruits & Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates & Activates Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Promotes

Canonical Kinase-X signaling pathway.

Experimental Workflow

The workflow for the in vitro kinase inhibition assay is depicted below.

Kinase_Inhibition_Assay_Workflow Start Start CompoundPrep Compound Dilution Series Start->CompoundPrep Incubation1 Incubate Kinase-X with Compound CompoundPrep->Incubation1 Reaction Add Substrate & [γ-³²P]ATP Incubation1->Reaction Incubation2 Incubate at 30°C Reaction->Incubation2 Termination Terminate Reaction Incubation2->Termination Filtration Filter & Wash Termination->Filtration Measurement Scintillation Counting Filtration->Measurement Analysis IC50 Calculation Measurement->Analysis End End Analysis->End

Workflow for the in vitro kinase inhibition assay.

Safety Operating Guide

Information Not Available for LSP-249

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "LSP-249" did not yield a Safety Data Sheet (SDS) or any specific product information corresponding to this identifier. The search results included information for various products with "LSP" in their names, such as "LPS® 3 (Aerosol)," "Maxol Farmline LSP 10W/30," and "L.S.P. LIQUID SPRAY POLISH," none of which are identified as this compound. Without the specific SDS for "this compound," providing accurate and safe disposal procedures is not possible.

Disposal protocols for chemical products are highly specific and depend on the substance's chemical composition, physical properties, and associated hazards. Using disposal information from an unrelated product could result in improper handling, environmental contamination, and potential safety hazards.

To ensure proper and safe disposal, it is imperative to consult the official Safety Data Sheet for this compound, which can be obtained from the manufacturer or supplier. The SDS provides critical safety information, including the appropriate disposal methods in Section 13: Disposal considerations.

Due to the lack of specific information for this compound, the requested quantitative data, experimental protocols, and diagrams cannot be provided.

Safeguarding Research: Comprehensive Handling and Disposal Protocols for LSP-249

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of LSP-249, a plasma kallikrein inhibitor (CAS No. 1801253-04-2) under investigation for its potential therapeutic effects in conditions such as angioedema. Due to its potent biological activity, stringent adherence to the following protocols is essential to ensure personnel safety and environmental protection.

Essential Safety and Handling Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active small molecule necessitates handling it as a potentially hazardous chemical. The following personal protective equipment (PPE) and handling procedures are based on best practices for such compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust be worn at all times. Should be equipped with side-shields.
Face ShieldRequired when there is a risk of splashes or aerosol generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures.
Body Protection Laboratory CoatMust be worn and fully buttoned.
Impervious Gown/ApronRecommended when handling larger quantities or when there is a significant risk of splashes.
Respiratory Protection Fume HoodAll weighing and solution preparation must be conducted in a certified chemical fume hood.
RespiratorA NIOSH-approved respirator with appropriate cartridges should be used if there is a potential for aerosolization outside of a fume hood.

Operational Handling

Strict operational controls are paramount to minimize exposure risk.

  • Designated Areas: All work with this compound should be conducted in a designated area with restricted access.

  • Ventilation: Use a certified chemical fume hood for all manipulations of this compound powder and solutions.

  • Weighing: Weighing of the solid compound should be performed in a fume hood on a tared weigh paper or in a container that can be sealed for transport.

  • Solution Preparation: Prepare solutions in a fume hood. Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental release and ensure regulatory compliance. All waste should be treated as hazardous chemical waste.

Waste StreamCollection and LabelingDisposal Procedure
Solid Waste Collect in a dedicated, clearly labeled "Hazardous Waste" container.Dispose of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Includes: Contaminated gloves, lab coats, weigh boats, and pipette tips.
Liquid Waste Collect in a dedicated, sealed, and compatible "Hazardous Liquid Waste" container.Do not mix with other liquid waste streams unless compatibility is known. Dispose of through your institution's EHS department.
Includes: Solutions containing this compound.
Sharps Waste Dispose of in a designated sharps container.Container should be puncture-resistant and clearly labeled. Dispose of through your institution's EHS department.
Includes: Needles and syringes used for handling this compound solutions.

Experimental Protocol: In Vitro Plasma Kallikrein Inhibition Assay

The following is a general protocol to determine the in vitro inhibitory potency of this compound against human plasma kallikrein.

Materials:

  • Human plasma kallikrein

  • Chromogenic substrate for plasma kallikrein (e.g., S-2302)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme Reaction:

    • Add a defined amount of human plasma kallikrein to each well of a 96-well plate.

    • Add the serially diluted this compound to the wells containing the enzyme and incubate for a predetermined period at a controlled temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Data Acquisition: Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to a control (enzyme activity in the absence of the inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Workflows and Pathways

This compound Handling and Disposal Workflow

This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol Don PPE 1. Don Appropriate Personal Protective Equipment Weigh this compound in Fume Hood 2. Weigh Solid Compound in a Fume Hood Don PPE->Weigh this compound in Fume Hood Prepare Solution in Fume Hood 3. Prepare Solutions in a Fume Hood Weigh this compound in Fume Hood->Prepare Solution in Fume Hood Conduct Experiment 4. Perform Experiment Prepare Solution in Fume Hood->Conduct Experiment Segregate Waste 5. Segregate Solid, Liquid, and Sharps Waste Conduct Experiment->Segregate Waste Generate Waste Label Waste Containers 6. Label Containers as 'Hazardous Waste' Segregate Waste->Label Waste Containers Store in Designated Area 7. Store Securely in a Designated Waste Area Label Waste Containers->Store in Designated Area EHS Collection 8. Arrange for Collection by Environmental Health & Safety Store in Designated Area->EHS Collection

Caption: Workflow for the safe handling and disposal of this compound.

Kallikrein-Kinin System and this compound Mechanism of Action

Kallikrein-Kinin System and this compound Inhibition Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Activation Bradykinin (B550075) Bradykinin Plasma Kallikrein->Bradykinin Cleaves High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK)->Bradykinin Angioedema Angioedema Bradykinin->Angioedema Leads to This compound This compound This compound->Plasma Kallikrein Inhibits

Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.